molecular formula C5H3BrF3NS B12097983 2-Bromo-5-methyl-4-(trifluoromethyl)thiazole

2-Bromo-5-methyl-4-(trifluoromethyl)thiazole

Cat. No.: B12097983
M. Wt: 246.05 g/mol
InChI Key: WQTHIEPDYWLKOK-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-4-(trifluoromethyl)thiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyl-4-(trifluoromethyl)thiazole typically involves the bromination of 5-methyl-4-(trifluoromethyl)thiazole. One common method includes the reaction of 5-methyl-4-(trifluoromethyl)thiazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and bromine concentration, are optimized to achieve high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyl-4-(trifluoromethyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyl-4-(trifluoromethyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s unique structure allows it to modulate biochemical pathways, leading to various biological effects. For instance, it may inhibit enzyme activity or block receptor sites, thereby altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-methyl-4-(trifluoromethyl)thiazole is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. This combination of substituents enhances its potential as a versatile intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C5H3BrF3NS

Molecular Weight

246.05 g/mol

IUPAC Name

2-bromo-5-methyl-4-(trifluoromethyl)-1,3-thiazole

InChI

InChI=1S/C5H3BrF3NS/c1-2-3(5(7,8)9)10-4(6)11-2/h1H3

InChI Key

WQTHIEPDYWLKOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Br)C(F)(F)F

Origin of Product

United States

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